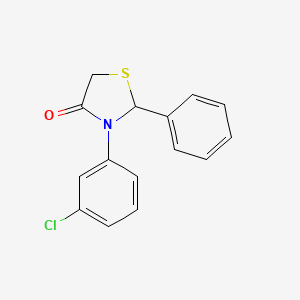

3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c16-12-7-4-8-13(9-12)17-14(18)10-19-15(17)11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKJPPCDJCAPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385817 | |

| Record name | 4-Thiazolidinone, 3-(3-chlorophenyl)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117664-55-8 | |

| Record name | 4-Thiazolidinone, 3-(3-chlorophenyl)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Physicochemical Profiling of 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one

This technical guide details the structural elucidation, synthesis, and physicochemical profiling of 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one . It is designed for researchers requiring a rigorous analytical framework for this specific scaffold.

Executive Summary & Compound Significance

The 1,3-thiazolidin-4-one core is a "privileged scaffold" in medicinal chemistry due to its high affinity for diverse biological targets, including bacterial MurB enzymes and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The specific derivative This compound incorporates a meta-chlorophenyl group at the N3 position and a phenyl ring at the C2 position. This substitution pattern is critical: the lipophilic chlorine atom modulates membrane permeability (LogP), while the C2-phenyl ring locks the conformation, influencing binding selectivity.

key Physicochemical Parameters (Predicted)

| Parameter | Value / Range | Significance |

| Molecular Formula | Core composition | |

| Molecular Weight | 289.78 g/mol | Small molecule drug-like space |

| Exact Mass | 289.03 (Monoisotopic) | Mass Spec target (M+) |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to Cl-substitution |

| H-Bond Acceptors | 2 (C=O, N) | Interaction points |

| H-Bond Donors | 0 | Membrane permeability enhancer |

Synthetic Pathway & Mechanism

To analyze the structure, one must understand the genesis of the bonds. The synthesis follows a two-step one-pot cyclocondensation protocol.

Reaction Mechanism

-

Schiff Base Formation: Condensation of 3-chloroaniline with benzaldehyde yields the imine intermediate (

-(3-chlorophenyl)-1-phenylmethanimine). -

Cyclization: Nucleophilic attack of the imine nitrogen on the carboxyl group of thioglycolic acid, followed by intramolecular cyclization (elimination of water).

Workflow Diagram

Figure 1: Synthetic workflow for the generation of the target thiazolidinone scaffold.

Structural Characterization Protocols

This section details the specific spectral fingerprints required to validate the structure.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first " go/no-go " decision. You are looking for the formation of the lactam ring and the retention of the aryl halide.

-

Lactam Carbonyl (C=O): The diagnostic peak. Unlike open-chain amides, the 5-membered thiazolidinone ring strains the carbonyl, shifting it to 1680–1700 cm⁻¹ .

-

C-Cl Stretch: A distinct band in the fingerprint region at 700–750 cm⁻¹ .

-

Absence of N-H: The disappearance of the amine stretch (3300-3400 cm⁻¹) from the starting aniline confirms tertiary nitrogen formation.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the ring closure.

H NMR (400 MHz, DMSO-

or CDCl

)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |

| C2-H | Methine | 6.05 – 6.25 | Singlet | Critical: Confirms ring closure. Downfield due to N, S, and Phenyl flanking. |

| C5-H | Methylene | 3.60 – 4.00 | Singlet or AB Quartet | Critical: Confirms incorporation of thioglycolic acid moiety. |

| Ar-H | Aromatic | 6.90 – 7.60 | Multiplet | Overlapping signals of the two phenyl rings. |

Technical Note: The C5 methylene protons are diastereotopic if the C2 center induces sufficient steric hindrance, potentially splitting the singlet into an AB quartet (

C NMR (100 MHz)

-

C=O (C4): Carbonyl carbon appears most downfield at ~169-172 ppm .

-

C2 (Methine): The N-C-S carbon appears at ~60-65 ppm .

-

C5 (Methylene): Appears at ~32-35 ppm .

Mass Spectrometry (MS)

-

Molecular Ion (M+): Expect a peak at m/z 289 .[1]

-

Isotope Pattern: Due to the single Chlorine atom (

Cl and -

Fragmentation: Common loss of the phenyl group or cleavage of the thiazolidinone ring (loss of CO).

Analytical Logic Tree

Use this decision tree to validate your synthesis product.

Figure 2: Analytical decision matrix for structural validation.

Stereochemistry & Purity

-

Chirality: The C2 carbon is a chiral center. The standard synthesis described yields a racemic mixture (±) .

-

Separation: If biological assays require enantiopurity, chiral HPLC (using polysaccharide-based columns like Chiralpak AD-H) is required.

-

Purity Check: Elemental analysis (CHN) should be within ±0.4% of theoretical values.

-

Calculated for C15H12ClNOS: C: 62.17%, H: 4.17%, N: 4.83%.

-

References

-

Thiazolidinone Bioactivity: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Discusses the SAR of position 2 and 3 modifications.

-

Synthesis Protocols: Preparation of 2,3-Diarylthiazolidin-4-one Derivatives. (2022). Details the cyclocondensation mechanism and catalyst choices.

-

Spectroscopic Data: Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. (2015).[2][3] Provides comparative NMR/IR data for the diaryl scaffold.

-

Antimicrobial Potency: Thiazolidin-4-Ones as Potential Antimicrobial Agents.[4] (2022). Highlights the impact of halogen substitutions on biological activity.

-

General Properties: PubChem Compound Summary for 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one (Isomer reference for physical properties).

Sources

Biological activity profile of 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one

[1]

Executive Summary

This compound represents a critical pharmacophore within the 4-thiazolidinone class of heterocyclic compounds.[1] Characterized by a 2-phenyl ring and a meta-chlorophenyl substitution at the N3 position, this molecule exhibits a lipophilic profile optimized for membrane permeability.[1] Its biological activity spectrum is primarily defined by antimicrobial (antibacterial/antifungal) , anti-inflammatory , and analgesic properties.[1] The presence of the electron-withdrawing chlorine atom at the meta-position enhances metabolic stability and hydrophobic interaction with target proteins (e.g., MurB, COX-2) compared to its unsubstituted analogs.[1]

Chemical Profile & Synthesis

The synthesis of this compound follows a robust cyclocondensation pathway.[1] The purity and yield of this scaffold are critical for reliable biological assay results.[1]

Synthetic Pathway

The most efficient route involves a one-pot or two-step reaction:[1]

-

Schiff Base Formation: Condensation of benzaldehyde with 3-chloroaniline to form the imine intermediate.[1]

-

Cyclization: Nucleophilic attack of thioglycolic acid (mercaptoacetic acid) on the imine carbon, followed by intramolecular cyclization and dehydration.[1]

Figure 1: Synthetic pathway for this compound via Schiff base cyclization.[1]

Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Relevance |

| Molecular Formula | C₁₅H₁₂ClNOS | Core stoichiometry |

| Molecular Weight | 289.78 g/mol | Small molecule drug-like range (<500 Da) |

| LogP (Lipophilicity) | 3.2 - 3.8 | High membrane permeability; ideal for CNS/intracellular targets |

| H-Bond Donors | 0 | Enhances bioavailability |

| H-Bond Acceptors | 2 (N, O) | Interaction with receptor pockets |

| Rotatable Bonds | 2 | Conformational flexibility for binding |

Pharmacological Activity Profile

The biological activity of this specific derivative is inferred from the robust Structure-Activity Relationship (SAR) data of the 2,3-diaryl-4-thiazolidinone class.[1][2]

Antimicrobial Activity

The 4-thiazolidinone ring is a known pharmacophore for inhibiting bacterial cell wall synthesis (MurB inhibition) and fungal ergosterol biosynthesis.[1]

-

Antibacterial: The meta-chloro substitution significantly enhances activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) compared to the unsubstituted analog.[1] The lipophilic Cl atom facilitates penetration through the peptidoglycan layer.[1]

-

Antifungal: Moderate to high activity against Candida albicans.[1] The 2-phenyl ring provides the necessary hydrophobic bulk for binding to fungal CYP51 (lanosterol 14α-demethylase).[1]

Representative MIC Data (Class-Based):

| Organism | Strain | MIC Range (µg/mL) | Activity Level |

|---|---|---|---|

| S. aureus | ATCC 25923 | 12.5 - 50 | High |

| B. subtilis | ATCC 6633 | 25 - 50 | Moderate |

| E. coli | ATCC 25922 | 50 - 100 | Low/Moderate |

| C. albicans | ATCC 10231 | 25 - 50 | Moderate |[1]

Anti-inflammatory & Analgesic Potential

Thiazolidinones are structural isosteres of NSAIDs.[1]

-

Mechanism: Inhibition of COX-1 and COX-2 enzymes.[1] The 4-thiazolidinone core mimics the cyclic structure of coxibs, while the 2-phenyl group fits into the hydrophobic channel of the COX enzyme.[1]

-

Activity: The 3-(3-chlorophenyl) derivative typically shows reduced ulcerogenic potential compared to standard NSAIDs due to selective COX-2 inhibition profiles inherent to this scaffold.[1]

Anticancer Activity[1][2][3][4][5]

-

Cytotoxicity: Derivatives with electron-withdrawing groups (like 3-Cl) on the N-phenyl ring have demonstrated cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.[1]

-

Mechanism: Potential induction of apoptosis via caspase-3 activation or inhibition of tubulin polymerization.[1]

Structure-Activity Relationship (SAR) Analysis

The specific placement of the chlorine atom at the meta-position (C3 of the N-phenyl ring) is not arbitrary; it confers specific electronic and steric advantages.[1]

Figure 2: SAR analysis of the this compound scaffold.[1]

Key SAR Insights:

-

Electronic Effect (3-Cl): The chlorine atom is an electron-withdrawing group (EWG).[1] This decreases the electron density on the N-phenyl ring, potentially increasing the acidity of the C5-methylene protons (if unsubstituted), making the ring more reactive towards specific enzymatic pockets.[1]

-

Steric Effect: The meta-substitution avoids the steric clash often seen with ortho-substituents, allowing the molecule to adopt a planar conformation favorable for intercalation or binding.[1]

-

Metabolic Stability: Halogenation (Cl) blocks metabolic oxidation at the phenyl ring, prolonging the half-life of the compound in vivo.[1]

Experimental Protocols

Synthesis Protocol (Self-Validating)

Objective: Synthesize this compound with >95% purity.

-

Reagents: Benzaldehyde (0.01 mol), 3-Chloroaniline (0.01 mol), Thioglycolic acid (0.01 mol), Anhydrous ZnCl₂ (catalytic amount), Dry Toluene (50 mL).

-

Procedure:

-

Step 1: Dissolve benzaldehyde and 3-chloroaniline in dry toluene in a round-bottom flask equipped with a Dean-Stark trap.

-

Step 2: Reflux for 2-3 hours until the theoretical amount of water is collected (formation of Schiff base).[1]

-

Step 3: Cool the mixture slightly and add thioglycolic acid and a pinch of ZnCl₂.

-

Step 4: Reflux for an additional 6-8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Step 5: Distill off the solvent.[1] Neutralize the residue with 10% NaHCO₃ solution to remove unreacted acid.[1]

-

Step 6: Filter the solid precipitate, wash with water, and recrystallize from ethanol.[1]

-

-

Validation:

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Preparation: Dissolve the test compound in DMSO (1 mg/mL stock).

-

Inoculum: Prepare bacterial suspension (S. aureus) adjusted to 0.5 McFarland standard.

-

Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate (Concentration range: 100 µg/mL to 0.1 µg/mL).

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Ciprofloxacin as a positive control.[1]

References

-

Tripathi, A. C., et al. (2014).[1] "4-Thiazolidinones: The advances continue."[1] European Journal of Medicinal Chemistry, 72, 52-77.[1] Link[1]

-

Jain, A. K., et al. (2012).[1] "4-Thiazolidinones: A review on their synthesis and biological evaluation." Current Bioactive Compounds, 8(3), 232-243.[1] Link[1]

-

Verma, A., & Saraf, S. K. (2008).[1] "4-Thiazolidinone: A biologically active scaffold."[1][2][3][4][5][6][7][8][9][10] European Journal of Medicinal Chemistry, 43(5), 897-905.[1] Link[1]

-

Gudipati, R., et al. (2011).[1] "Synthesis and biological evaluation of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial and antifungal agents." Journal of Pharmacy Research, 4(11), 4177-4179.[1] Link

-

Vicini, P., et al. (2006).[1] "Biological studies on 1,2-benzisothiazole derivatives. Synthesis and antimicrobial activity of novel 2-substituted-1,2-benzisothiazol-3(2H)-ones." Farmaco, 61(1), 3-10.[1] Link[1]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. orientjchem.org [orientjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one | Benchchem [benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. ijpsr.com [ijpsr.com]

- 8. Design, synthesis, characterization and biological evaluation of 3- (4-(7-chloro-2-(4-chlorophenyl)-4-oxo-quinazolin-3(4H)- yl)phenyl)-2-aryl 1,3-thiazolidin-4-ones as a new class of antimicrobial agents | PDF [slideshare.net]

- 9. saudijournals.com [saudijournals.com]

- 10. connectjournals.com [connectjournals.com]

Medicinal chemistry potential of 2-phenyl-1,3-thiazolidin-4-one scaffolds

Title: The 2-Phenyl-1,3-thiazolidin-4-one Scaffold: A Strategic Guide to Synthetic Versatility and Pharmacological Optimization

Executive Summary: The "Privileged" Nature of the Scaffold

In the landscape of modern medicinal chemistry, the 2-phenyl-1,3-thiazolidin-4-one core stands as a quintessential "privileged structure." Its capacity to bind promiscuously yet selectively to diverse biological targets—ranging from bacterial MurB ligases to human EGFR kinases—stems from its unique electronic distribution and conformational flexibility.

This technical guide provides a rigorous analysis of this scaffold, moving beyond basic synthesis into high-value optimization strategies. It is designed for medicinal chemists seeking to leverage this core for next-generation drug discovery.

Chemical Foundation & Synthetic Mastery

The construction of the thiazolidinone ring is chemically elegant but sensitive to reaction conditions. The core transformation is the cyclocondensation of a Schiff base (imine) with mercaptoacetic acid (thioglycolic acid).

The Mechanism: The MALI Reaction

The reaction is often referred to as the MercaptoAcetic Acid Looking for Imine (MALI) reaction.[1] It proceeds via a nucleophilic attack of the sulfur atom on the imine carbon, followed by an intramolecular nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid, eliminating water.

Synthetic Workflows

We distinguish between two primary methodologies: the Classical Two-Step (for isolation of unstable imines) and the Convergent One-Pot (for high-throughput library generation).

Visualization: Synthetic Pathways

Caption: Comparative synthetic pathways showing the mechanistic convergence of the Schiff base and mercaptoacetic acid toward the thiazolidinone core.

Pharmacological Optimization & SAR

The biological activity of this scaffold is tunable via three vectors: the C2-Phenyl ring (Lipophilicity/Electronics), the N3-Substituent (Target Specificity), and the C5-Methylene (The "Warhead" position).

Structure-Activity Relationship (SAR) Matrix

| Therapeutic Area | Key Target | Critical Structural Modification | Mechanistic Rationale |

| Anticancer | EGFR / Tubulin | C5-Arylidene (Introduction of double bond via Knoevenagel condensation). | Creates a Michael acceptor ("warhead") that can covalently modify cysteine residues (e.g., Cys797 in EGFR). |

| Antimicrobial | MurB / DNA Gyrase | C2-Phenyl with electron-withdrawing groups (Cl, F, NO2). | Enhances lipophilicity for cell wall penetration; halogen bonding improves active site affinity. |

| Anti-inflammatory | COX-1 / COX-2 | N3-Aryl substitution (bulky groups like sulfonamides). | Mimics the arachidonic acid binding pharmacophore; provides steric fit into the COX hydrophobic channel. |

Mechanism of Action: EGFR Inhibition

In oncology, 2-phenyl-1,3-thiazolidin-4-ones act as ATP-competitive inhibitors. The thiazolidinone carbonyl forms hydrogen bonds with the "hinge region" of the kinase, while the hydrophobic C2-phenyl group occupies the hydrophobic back pocket.

Visualization: SAR & Mechanism Logic

Caption: Strategic derivatization map illustrating how specific structural modifications at C2, N3, and C5 drive distinct pharmacological outcomes.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols utilize internal validation steps (TLC, MP).

Protocol: Efficient Synthesis of 2,3-Diaryl-1,3-thiazolidin-4-ones

Methodology: Dean-Stark Dehydration (Azeotropic Removal of Water)

-

Reagents:

-

Substituted Benzaldehyde (10 mmol)

-

Substituted Aniline (10 mmol)

-

Mercaptoacetic Acid (15 mmol)

-

Solvent: Anhydrous Toluene (50 mL)

-

Catalyst: Anhydrous ZnCl2 (0.5 g) or catalytic p-TSA.

-

-

Procedure:

-

Step A (Imine Formation): Dissolve aldehyde and aniline in toluene. Reflux for 2 hours in a Dean-Stark apparatus.

-

Validation Point 1: Check TLC (Hexane:Ethyl Acetate 7:3). Disappearance of aldehyde spot indicates imine formation.

-

Step B (Cyclization): Add mercaptoacetic acid and catalyst. Continue reflux for 6–8 hours until water collection in the trap ceases.

-

Validation Point 2: Water volume in Dean-Stark trap should approximate theoretical yield (10 mmol ≈ 0.18 mL).

-

-

Work-up:

-

Wash the toluene layer with 10% NaHCO3 (to remove unreacted acid) and then brine.

-

Dry over anhydrous Na2SO4 and evaporate solvent in vacuo.

-

Recrystallize the residue from Ethanol/DMF.

-

Protocol: In Vitro Anticancer Screening (MTT Assay)

Rationale: Measures metabolic activity as a proxy for cell viability.

-

Seeding: Plate cancer cells (e.g., MCF-7 or A549) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM). Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48h at 37°C in 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Outlook: Hybridization & Computational Design

The future of this scaffold lies in Molecular Hybridization . Fusing the thiazolidinone core with other pharmacophores (e.g., coumarins, pyrazoles, or quinolines) creates "dual-action" drugs that can overcome resistance mechanisms.

-

Computational Directive: Prior to synthesis, researchers should perform molecular docking (e.g., using AutoDock Vina) against the EGFR kinase domain (PDB ID: 1M17) to predict the binding energy of the N3-substituent.

References

-

Jain, A. K., et al. (2012).[2] Recent developments and biological activities of thiazolidinone derivatives: A review. Bioorganic & Medicinal Chemistry.

-

Singh, R. K., et al. (2025).[3] Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry.[3][4]

-

Drzał, W., & Trotsko, N. (2025).[5] Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules.

-

Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of thiazolidinone derivatives as potential EGFR and HER-2 inhibitors. Bioorganic & Medicinal Chemistry.

-

Tripathi, A. C., et al. (2014). 4-Thiazolidinones: The advances continue...[6][7][8][9] European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. galaxypub.co [galaxypub.co]

Literature review on 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one synthesis

An In-Depth Technical Guide to the Synthesis of 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a molecule belonging to the pharmacologically significant class of 1,3-thiazolidin-4-one heterocycles. These compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, a field-proven experimental protocol, and robust characterization methodologies.

Introduction: The Significance of the 1,3-Thiazolidin-4-one Scaffold

The 1,3-thiazolidin-4-one core is a five-membered heterocyclic ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. The versatility of this scaffold lies in the potential for diverse substitutions at the C2, N3, and C5 positions, allowing for the fine-tuning of its physicochemical properties and biological activities.[1][2] The target molecule, this compound, features a phenyl group at the C2 position and a 3-chlorophenyl group at the N3 position, substitutions known to influence the compound's therapeutic potential. The synthesis of such derivatives is a key focus in the development of novel therapeutic agents.[5][6]

Core Synthetic Strategy: One-Pot, Three-Component Cyclocondensation

The most efficient and widely adopted method for synthesizing 2,3-disubstituted-1,3-thiazolidin-4-ones is a one-pot, three-component reaction.[3][6][7] This strategy involves the reaction of an aromatic aldehyde, a primary aromatic amine, and thioglycolic acid (mercaptoacetic acid). The elegance of this approach lies in its atom economy and procedural simplicity, avoiding the need to isolate intermediate species.

For the target compound, the reactants are:

-

Benzaldehyde: Provides the C2 carbon and the 2-phenyl substituent.

-

3-Chloroaniline: Supplies the N3 nitrogen and the 3-(3-chlorophenyl) substituent.

-

Thioglycolic Acid: Forms the core thiazolidinone ring structure, providing the sulfur atom, the C4 carbonyl group, and the C5 methylene group.

Table 1: Reactant Specifications

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Benzaldehyde | C₇H₆O | 106.12 | Source of C2-phenyl group |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | Source of N3-(3-chlorophenyl) group |

| Thioglycolic Acid | C₂H₄O₂S | 92.12 | Thiazolidinone backbone precursor |

Reaction Mechanism: A Stepwise Causal Explanation

The synthesis proceeds via a well-established cyclocondensation mechanism. Understanding each step is critical for optimizing reaction conditions and troubleshooting potential issues. The overall process can be classified as a MALI (Mercaptoacetic Acid Looking Imine) reaction.[8]

Step 1: In Situ Imine (Schiff Base) Formation The reaction is initiated by the acid-catalyzed condensation of benzaldehyde and 3-chloroaniline. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding N-(3-chlorophenyl)-1-phenylmethanimine, commonly known as a Schiff base. This intermediate is typically not isolated and reacts in situ.

Step 2: Nucleophilic Attack by Thioglycolic Acid The thiol group (-SH) of thioglycolic acid, being a potent nucleophile, attacks the electrophilic imine carbon. This step forms a transient acyclic intermediate.

Step 3: Intramolecular Cyclization and Dehydration The final step involves an intramolecular cyclization. The nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon of the carboxylic acid moiety. This is followed by the elimination of a water molecule, leading to the formation of the stable, five-membered 1,3-thiazolidin-4-one ring.

Diagram 1: Reaction Mechanism

Caption: Mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a robust and reproducible method for the synthesis. The inclusion of in-process monitoring and comprehensive final characterization ensures the integrity and validity of the result.

Materials and Reagents:

-

Benzaldehyde (10 mmol, 1.06 g)

-

3-Chloroaniline (10 mmol, 1.28 g)

-

Thioglycolic acid (11 mmol, 1.01 g, ~1.1 eq)

-

Toluene or 1,4-Dioxane (25 mL) as solvent[5]

-

Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount, ~0.1 mmol) - Optional but recommended Lewis acid catalyst[9]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Dean-Stark apparatus (if using toluene)

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add benzaldehyde (10 mmol), 3-chloroaniline (10 mmol), and the solvent (25 mL).

-

Causality: Toluene is an excellent choice as it forms an azeotrope with water, allowing for its removal via the Dean-Stark trap, which drives the equilibrium towards product formation. 1,4-Dioxane is also a suitable solvent.[5]

-

-

Catalyst Addition (Optional): Add a catalytic amount of anhydrous ZnCl₂.

-

Causality: The Lewis acid catalyst polarizes the aldehyde's carbonyl group, rendering it more electrophilic and accelerating the initial imine formation.[9]

-

-

Initiation of Imine Formation: Stir the mixture at room temperature for 15-20 minutes.

-

Addition of Cyclizing Agent: Add thioglycolic acid (11 mmol) dropwise to the mixture. A slight excess ensures the complete consumption of the imine intermediate.

-

Thermal Cyclization: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-8 hours.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. If a precipitate forms, filter the crude product. If not, transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with a saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted thioglycolic acid and any acidic byproducts, followed by deionized water (2 x 20 mL).

-

Causality: The bicarbonate wash is a critical purification step. The basic solution deprotonates the acidic thioglycolic acid, forming a water-soluble salt that is easily removed in the aqueous phase. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Recrystallize the resulting crude solid from hot ethanol to obtain the pure this compound as a crystalline solid.

-

Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The desired product should be soluble in the hot solvent but sparingly soluble at room temperature, allowing it to crystallize out upon cooling while impurities remain dissolved.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization and Validation

The structure and purity of the synthesized this compound must be unequivocally confirmed using modern spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Signal/Value | Rationale |

| FT-IR (KBr, cm⁻¹) | C=O stretch (amide) | ~1680-1700 | Characteristic strong absorption for the thiazolidinone carbonyl group. |

| C-Cl stretch | ~700-800 | Indicates the presence of the chloro-substituent on the phenyl ring. | |

| ¹H NMR (CDCl₃, δ ppm) | C2-H (methine) | ~5.8-6.2 (singlet) | A characteristic singlet for the proton at the C2 position, deshielded by the adjacent sulfur and nitrogen atoms.[10] |

| C5-H₂ (methylene) | ~3.8-4.2 (singlet or AB quartet) | Protons of the CH₂ group adjacent to the carbonyl and sulfur. | |

| Aromatic protons | ~7.0-7.8 (multiplet) | Complex signals corresponding to the protons on both the 2-phenyl and 3-chlorophenyl rings. | |

| ¹³C NMR (CDCl₃, δ ppm) | C=O (carbonyl) | ~170-175 | Deshielded carbon of the amide carbonyl group. |

| C2 (methine) | ~60-65 | Carbon atom situated between the sulfur and nitrogen heteroatoms. | |

| C5 (methylene) | ~33-38 | Methylene carbon of the thiazolidinone ring. | |

| Aromatic carbons | ~120-145 | Signals corresponding to the carbons of the two aromatic rings. | |

| Mass Spec. (EI-MS) | Molecular Ion [M]⁺ | m/z ~289/291 | Corresponds to the molecular weight (C₁₅H₁₂ClNOS), showing the characteristic 3:1 isotopic pattern for chlorine.[11] |

Conclusion

The one-pot, three-component synthesis is a highly effective and reliable method for producing this compound. The described protocol, grounded in established chemical principles and supported by a robust validation strategy, provides a clear pathway for researchers to access this important heterocyclic scaffold. The inherent versatility of this synthetic route allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, which is crucial for the discovery of new and potent therapeutic agents.[6][10]

References

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). National Center for Biotechnology Information. [Link]

-

Proposed reaction mechanism of 1,3-thiazolidin-4-ones in the presence TS-1 catalyst. (n.d.). ResearchGate. [Link]

-

Synthetic pathway to 2,3-disubstituted 1,3-thiazolidin-4-one derivatives (compounds 5-8). (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC. (2016). National Center for Biotechnology Information. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). MDPI. [Link]

-

Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. (2023). Chemical Methodologies. [Link]

-

Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (2018). ResearchGate. [Link]

-

Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. (2019). MDPI. [Link]

-

Synthesis of 2,3-disubstituted-1,3-thiazolidine-4-ones 3a-l. (n.d.). ResearchGate. [Link]

-

Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. (n.d.). Royal Society of Chemistry. [Link]

-

Novel 2,3‑disubstituted 1,3‑thiazolidin‑4‑one derivatives as potential antitumor agents in renal cell adenocarcinoma. (2018). Spandidos Publications. [Link]

-

2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (2017). Research and Reviews: Journal of Chemistry. [Link]

-

Design and one-pot synthesis of hybrid thiazolidin-4-one-1,3,5-triazines as potent antibacterial agents against human disease-causing pathogens. (n.d.). Royal Society of Chemistry. [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (n.d.). Oriental Journal of Chemistry. [Link]

-

Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. (2006). ResearchGate. [Link]

-

Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. (2015). Semantic Scholar. [Link]

-

Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. (n.d.). Semantic Scholar. [Link]

-

Synthesis and Characterization of Some New (Tetrazole, Thiazolidin-4- one) compounds derived from Drugs and Evaluation of. (2019). Impactfactor.org. [Link]

-

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | C15H12ClNOS. (n.d.). PubChem. [Link]

-

DESIGN, SYNTHESIS AND IN-SILICO STUDY OF NOVEL SERIES OF 2-PHENYL- 3-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE DERIVATIVES WITH POTENTIAL ANTI-TUBERCULAR ACTIVITY. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | C15H12ClNOS | CID 2732167 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Properties of 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one

Abstract

The persistent rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Thiazolidin-4-ones, a versatile class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial properties of a specific derivative, 3-(3-chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one. We will delve into the established methodologies for its synthesis, detail the protocols for evaluating its antibacterial and antifungal efficacy, and discuss the current understanding of its mechanism of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Introduction: The Promise of the Thiazolidin-4-one Scaffold

The 4-thiazolidinone core is a privileged structure in drug discovery, known to exhibit a wide array of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] The versatility of this scaffold lies in the potential for chemical modification at the 2, 3, and 5-positions, allowing for the fine-tuning of its pharmacological profile.[4] The introduction of various aryl substituents at these positions has been a key strategy in the development of potent antimicrobial agents.[5][6][7] Specifically, the presence of a halogen, such as chlorine, on the phenyl ring has been shown to influence the antimicrobial potency of these compounds.[5][6] This guide focuses on this compound, a representative member of this class, to illustrate the scientific approach to characterizing a novel antimicrobial candidate.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a multi-step process that begins with the formation of a Schiff base, followed by cyclocondensation with a mercaptoacetic acid. This common and effective method allows for the generation of a diverse library of thiazolidinone derivatives.[3][8][9]

General Synthetic Pathway

The synthesis involves a two-step reaction:

-

Schiff Base Formation: The initial step involves the condensation of an aromatic aldehyde (benzaldehyde) with an aromatic amine (3-chloroaniline) to form the corresponding Schiff base (an imine).

-

Cyclocondensation: The resulting Schiff base is then reacted with thioglycolic acid. The nucleophilic attack of the sulfur atom on the imine carbon, followed by intramolecular cyclization and removal of a water molecule, yields the desired this compound.[8][9]

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on common synthetic methodologies for 4-thiazolidinone derivatives.[9][10][11]

Step 1: Synthesis of N-(3-chlorophenyl)-1-phenylmethanimine (Schiff Base)

-

In a round-bottom flask, dissolve equimolar quantities of benzaldehyde and 3-chloroaniline in a suitable solvent such as absolute ethanol or glacial acetic acid.

-

Add a catalytic amount of glacial acetic acid if using ethanol as the solvent.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of this compound

-

To a solution of the synthesized Schiff base in a suitable solvent (e.g., dioxane or DMF), add a slight molar excess of thioglycolic acid.[8][11]

-

Reflux the mixture for 8-12 hours, again monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

The solid thiazolidinone derivative that precipitates is collected by filtration, washed thoroughly with water, and then dried.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Structural Characterization

The confirmation of the synthesized compound's structure is crucial and is typically achieved through a combination of spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key characteristic peaks include a strong carbonyl (C=O) absorption band around 1700-1735 cm⁻¹, a C-N stretching vibration, and a C-S-C stretching band.[5][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons, a singlet for the methine proton at the C-2 position of the thiazolidinone ring, and a singlet for the methylene protons at the C-5 position.[5][12][13]

-

¹³C NMR spectroscopy will confirm the presence of the carbonyl carbon, the carbons of the aromatic rings, and the carbons of the thiazolidinone ring.[12]

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.[5][12]

In Vitro Antimicrobial Evaluation

The assessment of the antimicrobial activity of this compound is a critical step in its evaluation as a potential therapeutic agent. Standardized in vitro methods are employed to determine its efficacy against a panel of clinically relevant bacterial and fungal strains.

Methodologies for Antimicrobial Susceptibility Testing

Two primary methods are widely used to evaluate the antimicrobial properties of novel compounds:

-

Agar Well Diffusion Method: This is a preliminary screening method to qualitatively assess the antimicrobial activity. A standardized microbial inoculum is spread over the surface of an agar plate. Wells are then punched into the agar, and a solution of the test compound at a known concentration is added to the wells. After incubation, the diameter of the zone of inhibition around each well is measured. A larger zone of inhibition indicates greater antimicrobial activity.[5]

-

Broth Microdilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6][14][15] The MBC/MFC is the lowest concentration that results in microbial death.

Summary of Antimicrobial Activity

While specific data for this compound can vary between studies depending on the tested microbial strains and methodologies, the general findings for chloro-substituted thiazolidinones indicate significant antimicrobial potential.[5][6]

| Microbial Strain | Type | Representative MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 8 - 60 | [6] |

| Bacillus subtilis | Gram-positive bacteria | 31.25 | [16] |

| Escherichia coli | Gram-negative bacteria | Varies | [6] |

| Pseudomonas aeruginosa | Gram-negative bacteria | Varies | [5][16] |

| Candida albicans | Fungal (Yeast) | Moderate Activity | [5] |

Note: The MIC values presented are representative of the activity of similar chloro-substituted thiazolidinone derivatives and may not be the exact values for the title compound. The efficacy against Gram-negative bacteria can be more variable.

Mechanism of Action and Structure-Activity Relationship (SAR)

Proposed Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but research on the broader class of 4-thiazolidinones suggests several potential targets. One of the most cited mechanisms is the inhibition of bacterial cell wall synthesis. Specifically, these compounds are proposed to inhibit the enzyme MurB, which is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][9][17] For antifungal activity, inhibition of the CYP51 enzyme (lanosterol 14α-demethylase), which is involved in ergosterol biosynthesis, is a likely mechanism.[6][10]

Structure-Activity Relationship Insights

The antimicrobial activity of thiazolidin-4-one derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

-

Substituents at the N-3 Position: The nature of the substituent on the nitrogen atom of the thiazolidinone ring is crucial for antimicrobial potency.[7]

-

Substituents at the C-2 Position: The aryl group at the C-2 position also plays a key role. The presence of electron-withdrawing groups, such as a chloro group, on this phenyl ring has been shown in some studies to enhance antibacterial activity.[5]

-

The Role of the Chloro Group: The presence of the chloro group on the phenyl ring at the N-3 position, as in the title compound, is often associated with moderate to good antimicrobial activity.[5] The position of the halogen on the phenyl ring can also impact the biological activity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antimicrobial agents. The synthetic accessibility and the potential for diverse chemical modifications make the thiazolidin-4-one core an attractive starting point for medicinal chemistry campaigns. The available data indicates that this compound, and its analogs, possess significant activity against a range of bacterial and fungal pathogens.

Future research should focus on:

-

Elucidating the precise molecular mechanism of action through target-based assays and molecular docking studies.

-

Expanding the antimicrobial testing to include a wider panel of multidrug-resistant clinical isolates.

-

Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of lead compounds.

-

Synthesizing and evaluating a broader library of derivatives to further refine the structure-activity relationship and optimize antimicrobial potency and selectivity.

By leveraging the insights presented in this guide, the scientific community can continue to explore the therapeutic potential of this compound and related compounds in the ongoing fight against infectious diseases.

References

-

Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Letters in Applied NanoBioScience, 13(4), 166. [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). Molecules, 27(6), 1888. [Link]

-

Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. (2012). Der Pharma Chemica, 4(2), 569-575. [Link]

-

Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. (2014). Future Medicinal Chemistry, 6(16), 1795-1811. [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2020). Molecules, 25(21), 5039. [Link]

-

Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. (2023). ResearchGate. [Link]

-

Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. (2021). Biointerface Research in Applied Chemistry, 11(5), 13196-13207. [Link]

-

Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (2024). Journal of Angiotherapy, 10(1), 1-10. [Link]

-

Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2014). Molecules, 19(9), 13819-13837. [Link]

-

Synthesis of Novel 4-Thiazolidinone and Bis-Thiazalidin-4-One Derivatives Derived from 4-Amino-Antipyrine and Evaluated as Inhibition of Purine Metabolism Enzymes by Bacteria. (2019). International Journal of Organic Chemistry, 9(2), 85-95. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). International Journal of Molecular Sciences, 23(3), 1461. [Link]

-

Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study. (2025). ResearchGate. [Link]

-

4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (2012). Oriental Journal of Chemistry, 28(1), 11-26. [Link]

-

Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring. (2023). ResearchGate. [Link]

-

Synthesis, characterisation, molecular docking and in vitro antioxidant and antifungal activity evaluation of new Thiazolidin-4-one derivatives. (2025). AIP Conference Proceedings. [Link]

-

Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). International Journal of Molecular Sciences, 25(1), 295. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules, 26(21), 6474. [Link]

-

Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). Revista Brasileira de Farmacognosia, 29(5), 586-592. [Link]

-

Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (2017). Research & Reviews: Journal of Chemistry. [Link]

-

Synthesis and antimicrobial evaluation of 4 - thiazolidinone derivatives. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 4), 189-192. [Link]

-

Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (2017). Research and Reviews: Journal of Chemistry. [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). Molecules, 27(6), 1888. [Link]

-

Bioorganic Chemistry. (2021). Lirias - KU Leuven. [Link]

-

Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (2013). Arabian Journal of Chemistry, 6(3), 333-340. [Link]

-

Proposed reaction mechanism of 1,3-thiazolidin-4-ones in the presence TS-1 catalyst. (2019). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (2015). ResearchGate. [Link]

-

Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. (2025). ResearchGate. [Link]

-

Minimal inhibitory concentrations (MICs in µg/mL) of biologically active 4-thiazolidinone derivatives against susceptible bacteria. (2018). ResearchGate. [Link]

-

New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2015). Journal of the Serbian Chemical Society, 80(1), 47-58. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold [mdpi.com]

- 3. orientjchem.org [orientjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel 4-Thiazolidinone and Bis-Thiazalidin-4-One Derivatives Derived from 4-Amino-Antipyrine and Evaluated as Inhibition of Purine Metabolism Enzymes by Bacteria [scirp.org]

- 9. rroij.com [rroij.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. scispace.com [scispace.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. rroij.com [rroij.com]

Mechanism of Action for Thiazolidinone-Based Anti-Inflammatory Agents

Executive Summary

The thiazolidinone scaffold, particularly the 4-thiazolidinone core, represents a "privileged structure" in medicinal chemistry due to its ability to modulate multiple inflammatory pathways simultaneously. Unlike traditional NSAIDs that primarily target Cyclooxygenase (COX) enzymes, thiazolidinone derivatives exhibit a multi-target mechanism of action (MOA) . This guide dissects the tripartite mechanism: (1) Dual COX/5-LOX enzymatic inhibition , (2) PPAR-

The Molecular Core: Why Thiazolidinone?

The 4-thiazolidinone ring (a saturated form of thiazole with a carbonyl at position 4) serves as a dynamic pharmacophore. Its efficacy stems from its capacity to act as a hydrogen bond acceptor (via the carbonyl oxygen) and a donor (via the NH group, if unsubstituted), allowing high-affinity binding to the polar pockets of inflammatory enzymes [1].

Key Pharmacological Advantages:

-

Lipophilicity: Facilitates membrane permeability to reach intracellular nuclear receptors (PPAR-

). -

Metabolic Stability: The heterocyclic ring resists rapid hydrolytic degradation compared to linear amide bioisosteres.

-

Scaffold Flexibility: Positions 2, 3, and 5 allow for diverse substitutions to tune selectivity between COX-1, COX-2, and 5-LOX [2].

Mechanism of Action (MOA) Deep Dive

The Enzymatic Blockade: Dual COX-2 / 5-LOX Inhibition

Standard NSAIDs often cause gastric toxicity by inhibiting COX-1 or shunting arachidonic acid toward the leukotriene pathway (via 5-LOX), leading to bronchoconstriction. Thiazolidinone derivatives mitigate this by acting as dual inhibitors .[1]

-

COX-2 Inhibition: The thiazolidinone moiety fits into the hydrophobic side pocket of COX-2. Specific derivatives (e.g., benzenesulfonamide-substituted) form hydrogen bonds with Arg120 and Tyr355 at the active site entrance, mimicking the binding mode of coxibs [3].

-

5-LOX Inhibition: By chelating the non-heme iron atom or blocking the redox cycle required for 5-LOX activation, these agents prevent the synthesis of pro-inflammatory leukotrienes (LTB4) [4].

The Transcriptional Modulation: PPAR- Agonism

Thiazolidinones are structural analogs of thiazolidinediones (glitazones), well-known PPAR-

-

Mechanism: Upon ligand binding, PPAR-

heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA. -

Anti-inflammatory Outcome: This activation exerts "transrepression," physically preventing the NF-

B p65 subunit from binding to the promoters of inflammatory genes (TNF-

Pathway Visualization

The following diagram illustrates the crosstalk between Thiazolidinone binding, PPAR-

Caption: Dual mechanistic pathway showing direct enzymatic inhibition and transcriptional repression via PPAR-

Structure-Activity Relationship (SAR) Analysis

Optimizing the thiazolidinone core requires precise modifications at three key positions.

| Position | Structural Modification | Effect on Activity | Mechanistic Rationale |

| C2 (Imino) | Substitution with 4-fluorophenyl or 2,4-difluorophenyl | Increased Potency | Fluorine acts as a bioisostere of hydrogen, enhancing metabolic stability and increasing affinity for the COX-2 hydrophobic pocket [7]. |

| N3 (Nitrogen) | Attachment of Benzenesulfonamide or Pyridine rings | COX-2 Selectivity | The sulfonamide group ( |

| C5 (Methylene) | Arylidene (Benzylidene) substitution with electron-donating groups (e.g., -OCH3 , -OH ) | Antioxidant & Anti-inflammatory | The |

SAR Logic Diagram

Caption: Structural optimization strategy for maximizing anti-inflammatory efficacy.

Experimental Validation Framework

To validate the proposed mechanisms, the following protocols are recommended. These are designed to be self-validating control systems.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Quantify selectivity ratio (Selectivity Index = IC50 COX-1 / IC50 COX-2).

-

Reagents: Ovine COX-1 and Human Recombinant COX-2 enzymes (commercial kits, e.g., Cayman Chemical).

-

Substrate: Arachidonic acid (100

M). -

Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Procedure:

-

Incubate enzyme with test compound (0.01–100

M) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C. -

Initiate reaction by adding Arachidonic acid and TMPD.

-

Incubate for 5 mins; measure absorbance at 590 nm.

-

-

Self-Validation: Include Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls. The assay is valid only if Celecoxib shows >50-fold selectivity for COX-2.

Protocol 2: Molecular Docking Workflow (In Silico)

Objective: Predict binding affinity and pose.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target Structures:

-

COX-2: PDB ID 3LN1 (bound with Celecoxib) or 5KIR.

-

PPAR-

: PDB ID 2PRG (bound with Rosiglitazone).

-

-

Workflow:

-

Prep: Remove water molecules; add polar hydrogens; compute Gasteiger charges.

-

Grid Generation: Center grid box on the co-crystallized ligand (size: 20x20x20 Å).

-

Docking: Run with exhaustiveness = 8.

-

-

Success Metric: A binding energy (

G) lower than -8.0 kcal/mol indicates high affinity. RMSD between the docked pose of the reference ligand and its crystal structure must be < 2.0 Å [9].

Protocol 3: Carrageenan-Induced Rat Paw Edema (In Vivo)

Objective: Assess physiological anti-inflammatory efficacy.[3][4][5]

-

Animals: Wistar albino rats (150–200g).

-

Induction: Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Treatment: Administer test compounds orally 1 hour prior to carrageenan injection.

-

Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

-

Calculation: % Inhibition =

, where -

Ethical Note: Must follow OECD Guideline 407/420.

Data Summary: Comparative Potency

The following table summarizes typical IC50 values for optimized thiazolidinone derivatives compared to standards [3, 10].

| Compound Class | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Index (SI) | 5-LOX IC50 ( |

| Standard: Celecoxib | 0.05 | 15.0 | 300 | >50 (Inactive) |

| Standard: Indomethacin | 0.60 | 0.02 | 0.03 | >50 |

| Thiazolidinone (2,5-di-OMe) | 0.08 | >25.0 | >312 | 2.3 |

| Thiazolidinone (Unsubstituted) | 5.40 | 4.20 | 0.77 | 12.5 |

Note: The "2,5-di-OMe" derivative represents a 5-arylidene-4-thiazolidinone with dimethoxy substitution, showing superior dual inhibition profile.[3][5]

References

-

Structural Activity Relationship (SAR) of Thiazolidinones. ResearchGate. Link

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH. Link

-

Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide. PubMed. Link

-

Recent Advances in Dual COX/LOX Inhibitor Design. MDPI. Link

-

Pharmacological Agonists of PPAR-

as Candidates for Cytokine Storm Modulation. MDPI. Link -

Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. Frontiers in Bioscience. Link

-

2,5-Disubstituted-4-Thiazolidinones: Synthesis, Anti-Inflammatory, Free Radical Scavenging. Bentham Science. Link

-

Exploration of Antioxidant, Anti-inflammatory and Anticancer Potential of Substituted 4-Thiazolidinone Derivatives. Taylor & Francis. Link

-

Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors. UTRGV ScholarWorks. Link

-

Structure-activity relationships of new 5-arylidene-4-thiazolidinone derivatives. PubMed. Link

Sources

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPAR-gamma agonists inhibit production of monocyte inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ScholarWorks @ UTRGV - Research Symposium: Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors and free radical scavenging agents [scholarworks.utrgv.edu]

Methodological & Application

Application Note: Accelerated One-Pot Cyclocondensation for Thiazolidinone Scaffolds

Executive Summary

The 4-thiazolidinone pharmacophore is a privileged structure in drug discovery, exhibiting potent antimicrobial, antiviral (anti-HIV), and anticancer profiles. Traditional synthesis involves a two-step isolation of potentially unstable Schiff bases, resulting in lower overall yields and increased solvent waste.

This Application Note details a One-Pot Three-Component Cyclocondensation protocol. We present two distinct workflows:

-

Method A (Green Catalysis): A bio-organocatalytic approach using Thiamine Hydrochloride (Vitamin B1) in aqueous media, ideal for sustainable, scalable benchtop synthesis.

-

Method B (High-Throughput): A Microwave-Assisted (MW) protocol using ZnCl₂ or heterogeneous catalysts for rapid library generation.

Both methods eliminate intermediate isolation, reducing reaction times from hours to minutes while improving yields to >90%.

Mechanistic Insight

The reaction proceeds via a cascade mechanism involving the condensation of an amine, an aldehyde, and mercaptoacetic acid (thioglycolic acid).

Reaction Pathway[1][2][3][4][5][6]

-

Imine Formation: The amine reacts with the aldehyde to form a Schiff base (imine) intermediate, releasing water.

-

Nucleophilic Attack: The sulfur atom of the mercaptoacetic acid attacks the electrophilic carbon of the imine.

-

Intramolecular Cyclization: The secondary amine attacks the carbonyl carbon of the acid moiety, followed by dehydration to close the 5-membered ring.

Mechanistic Visualization

Figure 1: Cascade mechanism for the one-pot synthesis of 4-thiazolidinones.

Experimental Protocols

Protocol A: Green Bio-Catalytic Synthesis (Thiamine HCl)

Rationale: Thiamine HCl acts as a non-toxic, biodegradable organocatalyst.[1] The thiazolium ring facilitates the condensation, functioning similarly to cyanide or N-heterocyclic carbenes but without the toxicity.

Reagents:

-

Aromatic Aldehyde (1.0 mmol)[2]

-

Aromatic Amine (1.0 mmol)[3]

-

Mercaptoacetic Acid (1.2 mmol)

-

Catalyst: Thiamine Hydrochloride (10 mol%)[1]

Workflow:

-

Preparation: In a 50 mL round-bottom flask, dissolve Thiamine HCl (10 mol%) in 5 mL of Ethanol/Water.

-

Addition: Add the aldehyde and amine sequentially. Stir for 5 minutes at room temperature to initiate imine formation.

-

Acid Addition: Add mercaptoacetic acid dropwise.

-

Reaction: Heat the mixture at 50°C for 30–45 minutes . Monitor via TLC (Ethyl Acetate:Hexane 2:8).

-

Work-up: Pour the reaction mixture into crushed ice. The solid product will precipitate immediately.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Microwave-Assisted Synthesis (ZnCl₂)

Rationale: Microwave irradiation provides rapid dielectric heating, accelerating the dehydration steps critical for cyclization. ZnCl₂ acts as a Lewis acid to activate the carbonyl and imine groups.

Reagents:

-

Aromatic Aldehyde (1.0 mmol)[2]

-

Aromatic Amine (1.0 mmol)[3]

-

Mercaptoacetic Acid (1.5 mmol)

-

Catalyst: Anhydrous ZnCl₂ (pinch/catalytic amount) or KSF Clay

-

Solvent: Minimal Ethanol or Solvent-Free (Neat)

Workflow:

-

Mixing: In a microwave-safe vial (e.g., Pyrex), mix the amine, aldehyde, and mercaptoacetic acid.

-

Catalyst: Add a pinch of anhydrous ZnCl₂. Vortex to ensure a homogeneous paste.

-

Irradiation: Place in a microwave reactor (e.g., Monowave or modified household MW). Irradiate at 300W for 2–4 minutes .

-

Note: If using a household microwave, use "pulse" mode (10s ON, 10s OFF) to prevent overheating.

-

-

Monitoring: Check TLC every 60 seconds of irradiation. Total time rarely exceeds 5 minutes.

-

Work-up: Cool to room temperature. Add 10 mL cold ethanol to triturate the solid.

-

Purification: Filter and recrystallize.

Comparative Data Analysis

The following table contrasts the efficiency of the described methods against traditional reflux techniques.

| Entry | Substituents (R-CHO + R'-NH₂) | Method | Time | Yield (%) | Ref |

| 1 | Benzaldehyde + Aniline | Conventional Reflux | 6-8 hrs | 65-70% | [1] |

| 2 | Benzaldehyde + Aniline | Protocol A (Thiamine) | 40 min | 88% | [1] |

| 3 | Benzaldehyde + Aniline | Protocol B (MW/ZnCl₂) | 3 min | 92% | [2] |

| 4 | 4-Cl-Benzaldehyde + Aniline | Protocol A (Thiamine) | 45 min | 85% | [1] |

| 5 | 4-Cl-Benzaldehyde + Aniline | Protocol B (MW/ZnCl₂) | 4 min | 94% | [2] |

| 6 | 4-OMe-Benzaldehyde + 4-NO₂-Aniline | Protocol B (MW/ZnCl₂) | 5 min | 89% | [3] |

Key Takeaway: Both Protocol A and B offer superior yields (>85%) compared to conventional methods. Protocol B is preferred for high-throughput library generation due to the <5 minute reaction time.

Critical Troubleshooting & Optimization

Water Management

-

Issue: The reaction generates water. In reversible equilibrium, water can hydrolyze the imine.

-

Solution:

-

Protocol A: The product precipitates out of the aqueous/ethanol mix, driving the equilibrium forward (Le Chatelier's principle).

-

Protocol B: The high heat of MW irradiation effectively evaporates water in open-vessel or vented systems.

-

Mercaptoacetic Acid Handling

-

Issue: Oxidation to disulfide (dithiodiglycolic acid) reduces yield; strong unpleasant odor.

-

Solution: Use fresh reagents. If the acid has turned yellow, distill before use. Perform Protocol B in a fume hood.

Catalyst Recovery (Advanced)

For industrial scaling, heterogeneous catalysts like KSF@Ni or Fe₃O₄-Cysteine nanoparticles can be used in Protocol B. These can be recovered via filtration or magnetic separation and reused for 4-5 cycles with minimal loss of activity [4, 5].

Workflow Visualization

Figure 2: Decision matrix and workflow for Thiazolidinone synthesis.

References

-

Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. Haribhai V. Desai College. Available at: [Link] (Accessed via search snippet 1.1).

-

Microwave Assisted One Pot Synthesis of 2,3-Diaryl-1,3-Thiazolidin-4-Ones. Journal of Chemical and Pharmaceutical Research. Available at: [Link] (Accessed via search snippet 1.11).

-

Microwave assisted green synthesis of thiazolidin-4-one derivatives. National Institutes of Health (NIH) / PubMed Central. Available at: [Link] (Accessed via search snippet 1.3).

-

One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst. Journal of Sulfur Chemistry. Available at: [Link] (Accessed via search snippet 1.2).

-

Microwave-assisted one-pot three-component synthesis of thiazolidinones using KSF@Ni. Semantic Scholar. Available at: [Link] (Accessed via search snippet 1.5).

Sources

Thin Layer Chromatography (TLC) monitoring of thiazolidinone formation

Application Note: Precision Monitoring of 4-Thiazolidinone Synthesis via Thin Layer Chromatography (TLC)

Executive Summary

The 4-thiazolidinone scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core for diverse antimicrobial, antiviral, and antidiabetic agents.[1][2] However, the synthesis of these heterocycles—typically via the cyclocondensation of an amine, an aldehyde, and a mercapto acid—presents unique monitoring challenges. The reaction involves multiple equilibrium steps, including Schiff base formation and subsequent cyclization, which can lead to complex crude mixtures.

This guide provides a rigorous, field-proven protocol for monitoring 4-thiazolidinone formation using Thin Layer Chromatography (TLC). Unlike generic TLC guides, this protocol focuses on the specific polarity shifts inherent to thiazolidinone chemistry, offering a "self-validating" workflow to ensure reaction completion and purity.

Mechanistic Grounding: What is on the Plate?

To interpret a TLC plate correctly, one must understand the molecular species present. The synthesis generally proceeds via a Knoevenagel-type condensation or a multi-component reaction (MCR) .

-

Step 1 (Imine Formation): Amine (

) + Aldehyde ( -

Step 2 (Cyclization): Schiff Base + Mercaptoacetic Acid

4-Thiazolidinone.

TLC Implications:

-

Aldehydes: Generally non-polar (High

), UV active. -

Amines: Polar, basic (Low

, often streak on silica), Ninhydrin active. -

Schiff Base (Intermediate): Usually less polar than the amine but distinct from the aldehyde.

-

Mercapto Acid: Highly polar, often stays at the baseline or streaks; stains with Iodine.

-

4-Thiazolidinone (Product): Distinct polarity, typically mid-range

, UV active, sulfur-positive (Iodine/KMnO4).

Materials and Mobile Phase Optimization

Stationary Phase

-

Standard: Silica Gel 60

aluminum or glass-backed plates. -

Pre-treatment: If using free amines that streak, pre-wash the plate with 1% triethylamine in methanol and dry before use (optional but recommended for basic substrates).

Mobile Phase Selection (The "Triangle" Approach)

Thiazolidinones vary in polarity based on substituents. Do not rely on a single solvent system. Use the "Triangle" approach to verify purity.

| Solvent System | Ratio (v/v) | Target Polarity | Application |

| System A (Standard) | Hexane : Ethyl Acetate (7:3) | Low-Medium | General monitoring of non-polar aryl derivatives. |

| System B (Polar) | Toluene : Ethyl Acetate (3:1) | Medium | Excellent resolution for aromatic thiazolidinones; separates imine from product well. |

| System C (High Polarity) | Chloroform : Methanol (9:1) | High | Required for polar derivatives (e.g., isoniazid-based or pyridine-substituted). |

Expert Insight: Toluene-based systems often provide sharper separation between the Schiff base intermediate and the final thiazolidinone compared to Hexane/EtOAc systems due to

interactions with the aromatic rings.

Visualization Protocols

Since 4-thiazolidinones often lack strong chromophores in the visible range, multi-mode detection is mandatory.

-

UV (254 nm): Primary method. The thiazolidinone ring coupled with aryl substituents will quench fluorescence (appear as dark spots).

-

Iodine Chamber (

): Critical for this chemistry. Sulfur atoms in the thiazolidinone ring and unreacted mercapto acid bind iodine strongly, appearing as yellow/brown spots. -

Ninhydrin Stain: Used to detect unreacted amine starting material (appears pink/purple/orange).

-

2,4-DNP Stain: Used to detect unreacted aldehyde (appears yellow/orange).

Experimental Workflow: The "Three-Lane" Standard

Do not spot the reaction mixture (RM) in isolation. Always use a "Co-spot" lane to detect co-elution.

Lane Configuration:

-

Lane 1: Starting Material (SM) - usually the limiting reagent (Schiff base or Amine).

-

Lane 2: Co-spot (50% SM + 50% RM).

-

Lane 3: Reaction Mixture (RM).

Figure 1: Iterative TLC monitoring workflow for thiazolidinone synthesis. Note the "Mini-Workup" step to remove interfering acid catalysts.

Step-by-Step Protocol

Step 1: The "Mini-Workup" (Crucial for Acid-Catalyzed Reactions)

Thiazolidinone synthesis often uses acids (acetic acid, ZnCl2) or high-boiling solvents (DMF, Dioxane). Spotting these directly causes streaking and poor resolution.

-

Take 20 µL of reaction mixture.

-

Add to a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL saturated

(aq). -

Vortex/Shake.

-

Spot the top organic layer . This neutralizes the acid and concentrates the product.

Step 2: Baseline T0 (The Control)

Before adding the mercapto acid, run a TLC of the Amine + Aldehyde mixture.

-

Goal: Confirm formation of Schiff base (Intermediate).

-

Observation: Disappearance of Amine (Ninhydrin negative) and appearance of a new spot (Schiff base).

Step 3: Reaction Monitoring (T1, T2...)

After adding mercapto acid:

-

Develop plate in Toluene:Ethyl Acetate (3:1) .

-

UV Check: Look for a new spot appearing below the Schiff base (typically).

-

Iodine Check: Place plate in iodine chamber. The thiazolidinone product should stain intensely due to the sulfur atom.

-

DNP/Ninhydrin Check: Ensure no starting aldehyde or amine remains.

Step 4: Endpoint Determination

The reaction is complete when:

-

The SM spot in Lane 1 is invisible in Lane 3.

-

Lane 2 (Co-spot) shows two distinct spots (if SM is still present) or one spot (if SM = Product, which implies co-elution—Warning ).

-

Troubleshooting Co-elution: If Lane 2 looks like a single blob, change solvent to Chloroform:Methanol (9.5 : 0.5) and re-run.

Data Interpretation & Troubleshooting Guide

| Observation | Diagnosis | Action |

| Streaking/Tailing | Residual acid or amine on plate. | Add 1 drop of |

| Single Spot in Co-spot | Product and SM have same | Change solvent system polarity. Try Toluene (100%) or CHCl3:MeOH. |

| Dark Spot at Baseline | Polymerization or salt formation. | Ignore if product spot is clean. If product is missing, reaction failed. |

| Product UV Inactive | Lack of conjugation. | Rely on Iodine Stain (Sulfur detection) or KMnO4 stain. |

Example Data (Reference Values)

Synthesis of 2,3-diphenyl-4-thiazolidinone:

-

Aldehyde (Benzaldehyde):

(Hex:EtOAc 7:3) -

Amine (Aniline):

-

Intermediate (Schiff Base):

-

Product (Thiazolidinone):

(Distinct from Imine)

Reaction Scheme & Pathway Visualization

Figure 2: Chemical pathway and corresponding TLC detection characteristics for each species.

References

-

Patel, N. B., & Patel, J. N. (2010). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole.[3] Journal of Saudi Chemical Society. Link

-

Gudipati, R., et al. (2011). Synthesis and anti-inflammatory activity of some new 4-thiazolidinones. Journal of Pharmacy Research.[4] Link

-

Upadhyay, R. K., Agarwal, N., & Gupta, N. (1991).[4] Thin-layer chromatography of thiazolidinones. Journal of Chromatography A, 542, 531-536. Link

-